2'-(((tert-Butoxycarbonyl)amino)methyl)-[1,1'-biphenyl]-2-carboxylic acid
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Overview
Description
2’-(((tert-Butoxycarbonyl)amino)methyl)-[1,1’-biphenyl]-2-carboxylic acid is a complex organic compound that features a biphenyl core with a tert-butoxycarbonyl (Boc) protected amino group and a carboxylic acid functional group. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Scientific Research Applications
2’-(((tert-Butoxycarbonyl)amino)methyl)-[1,1’-biphenyl]-2-carboxylic acid is used in various fields of scientific research:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: In the study of enzyme-substrate interactions and protein modifications.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of polymers and advanced materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(((tert-Butoxycarbonyl)amino)methyl)-[1,1’-biphenyl]-2-carboxylic acid typically involves multiple steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a boronic acid and an aryl halide.
Introduction of the Boc-Protected Amino Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amino group. This is usually achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
2’-(((tert-Butoxycarbonyl)amino)methyl)-[1,1’-biphenyl]-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amino group can participate in nucleophilic substitution reactions.
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Coupling Reactions: The carboxylic acid group can be activated and coupled with amines or alcohols to form amides or esters.
Common Reagents and Conditions
Substitution: Reagents like alkyl halides or sulfonates in the presence of a base.
Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Coupling: Carbodiimides like EDC or DCC, often with catalysts like DMAP.
Major Products
Amides: Formed from coupling with amines.
Esters: Formed from coupling with alcohols.
Free Amines: Obtained after Boc deprotection.
Mechanism of Action
The mechanism of action of 2’-(((tert-Butoxycarbonyl)amino)methyl)-[1,1’-biphenyl]-2-carboxylic acid involves its functional groups:
Boc Group: Protects the amino group during synthetic transformations and can be removed under acidic conditions to reveal the free amine.
Carboxylic Acid Group: Participates in coupling reactions to form amides and esters.
Biphenyl Core: Provides structural rigidity and influences the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
2-(((tert-Butoxycarbonyl)amino)methyl)benzoic acid: Similar structure but lacks the biphenyl core.
(2-Boc-amino)ethyl methacrylate: Contains a Boc-protected amino group but has a methacrylate moiety instead of a biphenyl core.
Uniqueness
2’-(((tert-Butoxycarbonyl)amino)methyl)-[1,1’-biphenyl]-2-carboxylic acid is unique due to its combination of a biphenyl core, Boc-protected amino group, and carboxylic acid group. This combination provides a versatile platform for various chemical transformations and applications in different fields.
Properties
IUPAC Name |
2-[2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-19(2,3)24-18(23)20-12-13-8-4-5-9-14(13)15-10-6-7-11-16(15)17(21)22/h4-11H,12H2,1-3H3,(H,20,23)(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEWJDQQVFVOSHC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=CC=C1C2=CC=CC=C2C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30589217 |
Source
|
Record name | 2'-{[(tert-Butoxycarbonyl)amino]methyl}[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30589217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
158066-11-6 |
Source
|
Record name | 2'-{[(tert-Butoxycarbonyl)amino]methyl}[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30589217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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